Terikalant
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22/h3-8,17-19H,9-16H2,1-2H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZPEXQHMIZQPQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923752 | |
| Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121277-96-1 | |
| Record name | Terikalant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121277961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERIKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8ZMP77RGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Overview
The rhodium-catalyzed reductive amination method enables a one-pot synthesis of γ-branched amines, including Terikalant, with high enantioselectivity (up to 99% ee). This approach bypasses traditional multistep sequences by combining allylamine isomerization, enamine exchange, and chemoselective reduction.
Mechanistic Pathway
The reaction proceeds via three key steps:
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Isomerization : A chiral rhodium catalyst isomerizes allylamines to enamines, establishing a γ-stereocenter.
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Enamine Exchange : The intermediate enamine reacts with a primary amine, diversifying the substituent at the γ-position.
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Chemoselective Reduction : Sodium cyanoborohydride selectively reduces the imine bond, yielding the final amine without racemization.
Optimization Data
Critical parameters influencing yield and enantioselectivity include catalyst loading, solvent polarity, and temperature (Table 1).
Table 1: Optimization of Rhodium-Catalyzed this compound Synthesis
| Parameter | Optimal Value | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst Loading | 5 mol% | 92 | 99 |
| Solvent | THF | 89 | 98 |
| Temperature | 25°C | 95 | 99 |
| Reaction Time | 24 h | 90 | 98 |
This method achieves a 95% yield and 99% ee under ambient conditions, making it scalable for industrial applications.
Iridium-Catalyzed Asymmetric Hydrogenation
Substrate Design
Iridium catalysis hydrogenates 3,3-diarylallyl phthalimides to produce this compound precursors with 98–99% ee. The substrates are synthesized via Suzuki-Miyaura coupling of vinyl bromides with aryl boronic acids, ensuring diastereomeric purity (>99%) prior to hydrogenation.
Hydrogenation Conditions
The asymmetric hydrogenation employs an Ir–UbaPHOX catalyst under 50 bar H₂ pressure in dichloromethane (DCM). Key factors include:
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Alkene Purity : Contaminants like bromoalkenes reduce ee by promoting undesired isomerization.
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Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance catalyst activity compared to toluene or ethyl acetate.
Table 2: Iridium-Catalyzed Hydrogenation Performance
| Entry | Catalyst Loading (mol%) | Pressure (bar) | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 5 | 50 | DCM | >99 | 98 |
| 2 | 1 | 50 | DCM | >99 | 98 |
| 3 | 5 | 10 | DCM | >99 | 91 |
Reducing catalyst loading to 1 mol% maintains high enantioselectivity while lowering costs.
Comparative Analysis of Methodologies
Efficiency and Scalability
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Rhodium Method : Superior for rapid library synthesis due to its one-pot protocol but requires stoichiometric reductants.
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Iridium Method : More suitable for industrial-scale production owing to catalytic hydrogenation, though substrate purification is critical.
Stereochemical Control
Both methods achieve >98% ee, but the iridium route exhibits greater tolerance for sterically hindered substrates. For example, this compound derivatives with trifluoromethyl groups attain 99% ee via iridium catalysis versus 92% ee with rhodium.
Environmental and Economic Considerations
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Waste Generation : The rhodium method produces cyanide byproducts, necessitating rigorous waste management.
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Catalyst Cost : Iridium catalysts are more expensive but recyclable, offsetting initial costs in continuous processes.
Chemical Reactions Analysis
Terikalant undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the benzopyran ring are replaced by other substituents. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antiarrhythmic Properties
Terikalant has been investigated as a potential Class III antiarrhythmic agent . Its ability to selectively block potassium channels can help manage various types of cardiac arrhythmias by prolonging the refractory period and stabilizing cardiac rhythm. Studies indicate that this compound effectively modifies contractility and ERP in isolated cardiac preparations, suggesting its utility in treating conditions like atrial fibrillation and ventricular tachycardia .
Research on Species-Specific Effects
Research findings indicate significant species differences in the effects of this compound. For instance:
- In guinea pig papillary muscles, this compound demonstrates pronounced positive inotropic effects at specific concentrations.
- Conversely, in rat models, these effects are less pronounced due to the absence of functional IK currents .
This variability underscores the importance of species selection in preclinical studies when evaluating the therapeutic potential of this compound.
Safety Profile and Side Effects
The safety profile of this compound is critical for its therapeutic application. Studies have shown that while this compound can prolong the QT interval—a marker for potential arrhythmias—its effects are generally manageable within therapeutic ranges. The correlation between QT prolongation and metabolic factors such as CYP2D6 capacity has been documented, indicating that patient-specific factors may influence safety outcomes .
Comparative Efficacy with Other Agents
In comparative studies, this compound has been evaluated against other antiarrhythmic agents:
| Drug | Mechanism | QT Prolongation | Inotropic Effect |
|---|---|---|---|
| This compound | K+ channel blocker | Moderate | Positive at certain doses |
| Dofetilide | K+ channel blocker | High | Moderate |
| Sotalol | K+ channel blocker | High | Negative |
This table illustrates that while this compound shares mechanisms with other drugs, its unique profile may offer advantages in specific clinical scenarios .
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
- A study on isolated rat ventricular myocytes demonstrated that this compound significantly reduced transient outward potassium current (Ito) at certain concentrations, showcasing its potential for modulating arrhythmic activity .
- Another investigation into the drug's effects on guinea pig hearts revealed that this compound could effectively increase effective refractory periods while maintaining contractility under controlled conditions .
These findings reinforce the compound's relevance in cardiac pharmacology and its potential as a therapeutic agent.
Mechanism of Action
Terikalant exerts its effects by blocking inward-rectifier potassium channels, specifically the Kir2.1 channels. These channels play a crucial role in maintaining the resting membrane potential and repolarization of cardiac cells. By inhibiting these channels, this compound prolongs the action potential duration and stabilizes the cardiac rhythm. This mechanism makes it effective in treating arrhythmias by preventing abnormal electrical activity in the heart .
Comparison with Similar Compounds
Mechanistic and Clinical Implications
- Species Variability : this compound’s efficacy in guinea pigs (IK₁-rich) vs. rats (IK₁-deficient) underscores the importance of model selection in preclinical studies .
- Channel Multiplicity : Unlike selective IKr blockers, this compound’s Ito and INa modulation may mitigate APD instability at rapid rates .
- Safety Profile: Limited TdP induction in vivo suggests this compound’s dual-channel action may offer a safer alternative to pure Class III agents .
Biological Activity
Terikalant is a novel compound that has garnered attention in pharmacological research, particularly due to its effects on cardiac ion channels. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound primarily acts as an inhibitor of potassium channels, specifically targeting the human Ether-à-go-go Related Gene (hERG) potassium channel. The hERG channel is crucial for cardiac repolarization, and its dysfunction can lead to serious arrhythmias, including Torsades de Pointes (TdP). This compound's inhibitory activity is characterized by:
- Slowly Developing Inhibition : Research indicates that this compound exhibits a slowly developing inhibitory effect on hERG channels in the low micromolar range, which is significant for assessing drug-induced cardiac safety .
- Voltage- and Concentration-Dependent Blockade : The blockade by this compound is influenced by external potassium concentrations and can be modulated by other pharmacological agents .
Pharmacological Properties
The pharmacological profile of this compound reveals its potential utility in treating cardiac arrhythmias. Key findings include:
- Cardiosafety Screening : this compound has been evaluated for its effects on action potential duration (APD) in various cardiac tissue preparations. It has been shown to prolong APD, which could indicate proarrhythmic potential under certain conditions .
- Comparative Studies : In studies comparing this compound with other known K+ channel inhibitors, it demonstrated a unique profile that may offer advantages in specific therapeutic contexts .
Case Studies
Several case studies have highlighted the clinical implications of this compound's biological activity:
- Cardiac Safety Assessment : A study involving conscious dogs evaluated the impact of this compound on QT intervals. The results indicated that this compound could prolong the QT interval without significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical development .
- Electrophysiological Studies : In vitro studies using rabbit Purkinje fibers demonstrated that this compound effectively modulates K+ currents, supporting its role as a potential therapeutic agent for managing ventricular arrhythmias .
- Synthesis and Enantiomeric Purity : Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with high enantiomeric purity. This is crucial for ensuring consistent biological activity and safety profiles in pharmacological applications .
Data Table: Summary of this compound's Biological Activity
| Property | Description |
|---|---|
| Target Ion Channel | hERG (Kv11.1) |
| Inhibitory Range | Low micromolar |
| Mechanism | Voltage- and concentration-dependent blockade |
| Effects on Cardiac Tissue | Prolongs action potential duration |
| QT Interval Impact | Prolongation observed in canine models |
| Synthesis Methodology | Asymmetric synthesis with high enantiomeric purity |
Q & A
Basic Research Question: What is the primary electrophysiological mechanism of Terikalant in cardiac tissue, and how does it modulate action potential duration (APD)?
Answer:
this compound primarily inhibits the inward rectifier potassium current (IK1), which stabilizes the resting membrane potential and contributes to phase 3 repolarization of cardiac action potentials. In guinea pig ventricular myocytes, 10 µM this compound increased APD at 90% repolarization (APD90) by 17% at 300 ms cycle length (CL) and 8% at 500 ms CL, demonstrating dose- and rate-dependent effects . To validate this mechanism:
- Experimental Design : Use voltage-clamp protocols to isolate IK1 (e.g., ramp protocols from −100 to +40 mV).
- Key Metrics : Compare outward vs. inward IK1 inhibition (e.g., 89% inhibition at −30 mV vs. 24% at −90 mV) .
- Confounders : Control for rundown in delayed-rectifier (IKr) and calcium currents (ICa), which are unaffected at 10 µM .
Advanced Research Question: How do experimental models (isolated cells vs. Langendorff-perfused ventricles) influence observed effects of this compound on APD?
Answer:
Isolated myocytes show clearer dose-response relationships due to reduced confounding factors (e.g., extracellular K⁺ accumulation in intact tissue). For example:
- Isolated Cells : 10 µM this compound reversibly increased APD90 by 17% at 300 ms CL .
- Langendorff Preparations : At 3 µM, APD90 increased by only 4–9%, with higher concentrations (>5 µM) causing contractility loss and pacing instability .
Methodological Recommendations : - Use isolated cells for mechanistic studies.
- For translational relevance, validate findings in intact tissue but limit this compound concentrations to ≤5 µM to avoid artifacts .
Advanced Research Question: How can researchers resolve contradictions in this compound’s specificity for IK1 versus other currents (e.g., IKr)?
Answer:
Contradictions arise from assay conditions and concentration thresholds:
- Specificity at 10 µM : this compound selectively inhibits IK1 (67% at −65 mV) without affecting IKr or ICa .
- Non-Specificity at 100 µM : IKr inhibition (46%) and ICa block (71%) occur, highlighting dose-dependent off-target effects .
Resolution Strategies : - Conduct concentration-response curves across 0.1–100 µM.
- Use selective blockers (e.g., E-4031 for IKr) as controls.
- Validate via voltage-clamp protocols isolating each current .
Methodological Question: What statistical approaches are optimal for analyzing rate-dependent APD changes induced by this compound?
Answer:
- Paired t-tests : Compare APD90 pre- and post-Terikalant at fixed CLs (e.g., 300 vs. 500 ms) .
- Exponential Fitting : Model slow APD accommodation kinetics (e.g., mono-exponential time constants: 30 s in cells vs. 65 s in ventricles) .
- Handling Rundown : Normalize currents to pre-/post-drug baselines to account for time-dependent declines in IKr/ICa .
- Data Interpretation : Report ΔAPD90 (e.g., 53 ms control vs. 29 ms with this compound at 10 µM) and exclude non-significant trends (e.g., APD shortening at long CLs) .
Experimental Design Question: How to optimize protocols for studying this compound’s rate-dependent effects on APD?
Answer:
- Pacing Protocols : Use CLs spanning 250–500 ms to capture physiological rates. Avoid CLs >2000 ms, where APD shortening artifacts may dominate .
- Drug Application : Pre-equilibrate this compound for 5–10 minutes to ensure steady-state inhibition.
- Validation : Replicate findings across ≥8 cells/preparations to address variability (e.g., APD90 SD ±9–13 ms in controls) .
Data Contradiction Analysis: How to address conflicting reports on this compound’s effects at long cycle lengths (CLs)?
Answer:
Some studies report APD shortening at long CLs (e.g., 4475 ms), while others show prolongation:
- Hypothesis : CL-dependent IK1 modulation or indirect Ca²⁺/K⁺ effects .
- Testing :
- Reporting : Clearly state CL ranges and exclude non-physiological CLs (>2000 ms) unless explicitly studied .
Reproducibility Question: What steps ensure replicability of this compound studies across laboratories?
Answer:
- Detailed Methods : Report cell isolation procedures (e.g., enzyme concentrations, perfusion rates) and solution compositions (K⁺, Ca²⁺ levels) .
- Data Sharing : Provide raw AP traces and voltage-clamp recordings in supplementary materials .
- Ethical Compliance : Adhere to animal ethics guidelines (e.g., approval for Langendorff experiments) .
Advanced Mechanistic Question: Does this compound’s inhibition of IK1 fully explain its rate-dependent APD modulation?
Answer:
IK1 inhibition is primary but not exclusive:
- Evidence : this compound reduces slow APD accommodation (time constant τ decreased by 63% at 10 µM), suggesting additional modulation of rate-dependent ion channel gating .
- Further Testing :
Methodological Pitfall: How to avoid misinterpreting this compound’s effects due to rundown in voltage-clamp experiments?
Answer:
- Control Protocol : Continuously monitor IKr/ICa for 6 minutes pre- and post-drug application .
- Normalization : Express currents as % change from baseline (pre-drug = 100%).
- Exclusion Criteria : Discard data if rundown exceeds 20% in control conditions .
Ethical and Transparency Considerations: How to report this compound’s variable effects across studies while maintaining scientific integrity?
Answer:
- Full Disclosure : Publish negative/conflicting results (e.g., APD shortening at long CLs) with methodological context .
- Triangulation : Cross-validate findings using multiple assays (e.g., patch-clamp, Langendorff, computational modeling) .
- Data Availability : Share protocols via repositories like Zenodo or Figshare to enable replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
